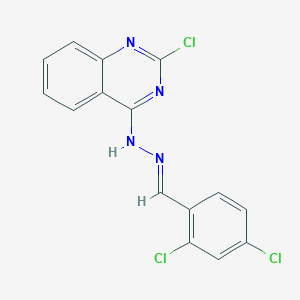
2,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone is a useful research compound. Its molecular formula is C15H9Cl3N4 and its molecular weight is 351.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone is a hydrazone derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other relevant effects based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C15H12Cl2N4O
- Molecular Weight: 327.19 g/mol
The compound features a hydrazone linkage formed between 2,4-dichlorobenzenecarbaldehyde and 2-chloro-4-quinazolinyl hydrazine, contributing to its unique properties and biological activity.
Antimicrobial Activity
Recent studies have indicated that various hydrazones exhibit significant antimicrobial properties. For instance, a study involving multiple hydrazide-hydrazones demonstrated promising antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and MRSA strains. The minimal inhibitory concentration (MIC) values for some compounds were notably low, indicating potent activity .
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Hydrazone A | 3.91 | S. aureus |
| Hydrazone B | 5.00 | MRSA |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies using various human cancer cell lines (e.g., HepG2, LN-229) revealed that certain derivatives exhibited significant antiproliferative effects. The IC50 values were particularly low for compounds with nitrophenyl substituents, highlighting their potential as selective anticancer agents .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| LN-229 | 0.77 | Hydrazone C |
| HepG2 | 1.50 | Hydrazone D |
The mechanisms underlying the biological activities of hydrazones often involve the formation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells. Additionally, the ability of these compounds to disrupt bacterial cell membranes contributes to their antimicrobial efficacy .
Case Studies and Research Findings
- In Vivo Studies : Research has shown that certain hydrazones exhibit low toxicity in vivo when tested on zebrafish embryos using the Fish Embryo Acute Toxicity (FET) test. This suggests a favorable safety profile for further development as therapeutic agents .
- Crystallographic Studies : The crystal structure of related compounds has been analyzed, revealing intermolecular hydrogen bonding that may influence their biological activity. Such structural insights are crucial for understanding how modifications in chemical structure affect activity .
- Comparative Studies : Comparative studies with other known antimicrobial and anticancer agents have demonstrated that some hydrazones possess comparable or superior activity against specific pathogens or cancer cell lines, warranting further investigation into their therapeutic potential .
Eigenschaften
IUPAC Name |
2-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N4/c16-10-6-5-9(12(17)7-10)8-19-22-14-11-3-1-2-4-13(11)20-15(18)21-14/h1-8H,(H,20,21,22)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZAKMDXNSRAJC-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














